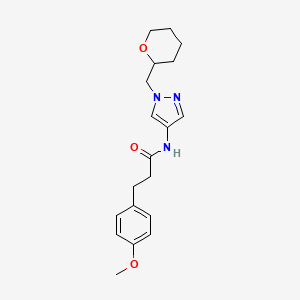
3-(4-Methoxyphenyl)-N-(1-((Tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propanamide is a useful research compound. Its molecular formula is C19H25N3O3 and its molecular weight is 343.427. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxyphenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidative Eigenschaften und Radikalfänger
Verbindungen, die 3-(4-Methoxyphenyl)-N-(1-((Tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propanamid ähneln, wurden auf ihre antioxidativen Eigenschaften untersucht. Diese Verbindungen können freie Radikale abfangen, die hochreaktive Moleküle sind, die oxidativen Stress und Zellschäden verursachen können. Die antioxidative Aktivität wird häufig mit verschiedenen Radikalen wie ABTS˙+, DPPH und Galvinoxyl bewertet .
Chemische Abwehr in Pflanzen
Derivate dieser Verbindungsklasse wurden als Bestandteil von chemischen Abwehrmechanismen in Pflanzen gefunden. Pflanzen können diese Verbindungen produzieren, um sich gegen Herbivoren zu verteidigen, ohne Autotoxizität zu verursachen, d. h. die toxische Wirkung einer Verbindung auf den Organismus, der sie produziert .
Magnetische Eigenschaften und DFT-Berechnungen
Die strukturellen Bestandteile von this compound, wie die Methoxyphenylgruppe, können magnetische Eigenschaften beeinflussen. Diese Eigenschaften können mit Hilfe von Dichtefunktionaltheorie (DFT)-Berechnungen analysiert werden, um die Korrelation zwischen Struktur und Magnetismus zu verstehen .
Neuropharmakologie
Verbindungen mit ähnlicher Struktur wurden als selektive nicht-peptidische Neurotensin-Rezeptor-Typ-2-Verbindungen identifiziert. Dies deutet auf mögliche Anwendungen in der Neuropharmakologie hin, bei denen die Verbindung zur Untersuchung oder Behandlung neurologischer Erkrankungen durch gezieltes Ansprechen auf bestimmte Rezeptoren eingesetzt werden könnte .
Biologische Aktivität
3-(4-Methoxyphenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-(4-methoxyphenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propanamide is C18H24N4O3. The compound features a methoxy group on the phenyl ring, a tetrahydropyran moiety, and a pyrazole structure, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown potent cytotoxic effects against various cancer cell lines. The presence of the methoxyphenyl group enhances the lipophilicity and overall bioactivity of the compound, potentially improving its efficacy against tumor cells.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 10 | Induces apoptosis |
| Compound B | MCF7 (Breast) | 5 | Inhibits cell cycle |
| 3-(4-Methoxyphenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propanamide | HeLa (Cervical) | TBD | TBD |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is also noteworthy. Compounds containing pyrazole and tetrahydropyran moieties have been linked to the inhibition of pro-inflammatory cytokines and pathways. This suggests that the compound may serve as a lead for developing new anti-inflammatory agents.
Case Study: Inhibition of TNF-alpha Production
A study investigating the effects of similar compounds on TNF-alpha production demonstrated a significant reduction in levels when treated with pyrazole derivatives. This indicates a potential for therapeutic application in inflammatory diseases.
Antimicrobial Activity
Preliminary screenings suggest that 3-(4-methoxyphenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propanamide may exhibit antimicrobial properties. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibiotics.
The mechanisms underlying the biological activities of this compound can be attributed to:
- Interaction with Enzymes: The pyrazole ring often interacts with key enzymes involved in cancer progression and inflammation.
- Receptor Modulation: It may act as an agonist or antagonist at specific receptors that mediate cellular responses.
- Oxidative Stress Induction: Some derivatives induce oxidative stress in cancer cells, leading to cell death.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-24-17-8-5-15(6-9-17)7-10-19(23)21-16-12-20-22(13-16)14-18-4-2-3-11-25-18/h5-6,8-9,12-13,18H,2-4,7,10-11,14H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHYVOYIFWHANL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CN(N=C2)CC3CCCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














